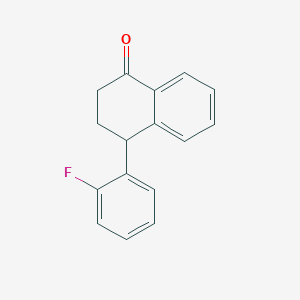

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Descripción

Chemical Classification and Nomenclature

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the dihydronaphthalenone family of aromatic ketones, representing a specialized class of partially saturated polycyclic aromatic compounds. The compound is systematically classified under the broader category of naphthalenone derivatives, which are characterized by their bicyclic aromatic core structure with a ketone functional group integrated into the ring system. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one, reflecting its structural arrangement where a fluorinated phenyl group is attached at the 4-position of the dihydronaphthalenone core.

The compound exists under multiple Chemical Abstracts Service registry numbers, with the racemic mixture assigned CAS number 82101-34-6 and the optically active R-enantiomer designated as CAS number 1234356-88-7. This dual registration reflects the significant stereochemical considerations inherent in this molecular structure, where the presence of a chiral center at the 4-position creates distinct enantiomeric forms with potentially different biological and chemical properties. The molecular formula C16H13FO encompasses a molecular weight of 240.27 grams per mole, positioning it within the medium molecular weight range typical of pharmaceutical intermediates and research compounds.

Alternative nomenclature systems and synonyms include 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1-(2H)-one and various proprietary designations used by chemical suppliers and research institutions. The compound's classification extends beyond simple structural categorization to include its functional designation as a fluorinated building block, particularly valuable in medicinal chemistry applications where fluorine substitution often enhances metabolic stability and binding affinity to biological targets.

Structural Features and Molecular Properties

The molecular architecture of this compound exhibits a sophisticated arrangement of aromatic and alicyclic structural elements that contribute to its unique chemical and physical properties. The core structure consists of a naphthalene ring system that has been partially reduced at positions 3 and 4, creating a dihydronaphthalenone framework with a ketone functional group at position 1. This partial saturation introduces conformational flexibility while maintaining the aromatic character of the remaining benzene ring portion of the naphthalene system.

The fluorophenyl substituent at position 4 introduces significant electronic and steric influences on the overall molecular behavior. The fluorine atom, positioned ortho to the point of attachment on the phenyl ring, creates a distinctive electronic environment through its strong electron-withdrawing properties and unique hydrogen bonding characteristics. This fluorine substitution pattern is particularly significant in medicinal chemistry applications, where ortho-fluorinated aromatic systems often exhibit enhanced binding interactions with biological targets and improved metabolic stability compared to their non-fluorinated analogs.

The stereochemical aspects of this compound are particularly noteworthy, as the chiral center at position 4 creates two distinct enantiomeric forms with potentially different biological activities and chemical reactivities. The R-enantiomer has been specifically isolated and characterized, demonstrating the importance of stereochemical control in the synthesis and application of this compound. The absolute configuration at the chiral center influences not only the three-dimensional shape of the molecule but also its interactions with chiral environments, including enzyme active sites and receptor binding pockets.

Computational studies and experimental observations have revealed that the fluorophenyl group adopts preferential conformations that minimize steric interactions while maximizing favorable electronic interactions. The presence of the fluorine atom creates unique dipole moments and electrostatic potential surfaces that distinguish this compound from analogous chlorinated or brominated derivatives, contributing to its specific biological and chemical properties.

Historical Context in Naphthalene Chemistry

The development of this compound emerges from a rich historical foundation in naphthalene chemistry that spans over a century of synthetic and theoretical advances. Naphthalene derivatives have played a crucial role in the evolution of aromatic chemistry since the early investigations of polycyclic aromatic hydrocarbons in the late nineteenth and early twentieth centuries. The fundamental understanding of naphthalene structure and reactivity provided the foundation for developing more complex substituted derivatives, including the dihydronaphthalenone class to which this compound belongs.

The systematic study of dihydronaphthalene compounds began with investigations into partially saturated polycyclic systems, where researchers explored the reduction of aromatic rings to create hybrid structures combining aromatic and alicyclic properties. Early work on compounds such as 1,2-dihydronaphthalene and 1,4-dihydronaphthalene established fundamental principles of stereochemistry and conformational analysis that later informed the synthesis and characterization of more complex derivatives like this compound.

The introduction of fluorine-containing substituents into naphthalene frameworks represents a more recent development, coinciding with the broader recognition of fluorine's unique properties in medicinal chemistry and materials science. The specific combination of fluorophenyl substitution with dihydronaphthalenone structures emerged from systematic studies aimed at developing new pharmacophores and synthetic intermediates with enhanced properties compared to traditional hydrocarbon analogs. This development reflects the ongoing evolution of synthetic methodology and the increasing sophistication of structure-activity relationship studies in drug discovery programs.

Historical precedents for similar compounds can be traced through the development of related naphthalenone derivatives, including various phenyl-substituted tetrahydronaphthalenones and their oxidized analogs. The progression from simple naphthalene derivatives to complex substituted systems like this compound illustrates the maturation of synthetic organic chemistry and the increasing ability to precisely control molecular architecture for specific applications.

Significance in Heterocyclic and Fluorine Chemistry

This compound occupies a significant position at the intersection of heterocyclic chemistry and fluorine chemistry, representing important principles and applications in both fields. While the compound itself is not technically heterocyclic, its structural framework and synthetic applications frequently involve heterocyclic intermediates and products, making it an important building block in heterocyclic synthesis. The fluorophenyl substituent introduces distinctive electronic properties that enhance the compound's utility in creating complex heterocyclic architectures through various coupling and cyclization reactions.

In fluorine chemistry, this compound exemplifies the strategic use of fluorine substitution to modulate molecular properties without dramatically altering overall molecular architecture. The ortho-fluorophenyl group demonstrates how positional isomerism in fluorine substitution can create unique electronic environments that influence both chemical reactivity and biological activity. This positioning is particularly significant because ortho-fluorine atoms can participate in intramolecular hydrogen bonding and create distinct conformational preferences that affect molecular recognition processes.

The compound serves as an important case study in the development of fluorinated building blocks for pharmaceutical applications, where fluorine substitution often leads to improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic properties. Research investigations have demonstrated that the specific fluorination pattern in this compound can influence its interactions with biological targets, including enzymes and receptors, making it valuable for structure-activity relationship studies and lead optimization programs.

Current applications in materials science highlight another dimension of the compound's significance, particularly in the development of organic electronic materials where fluorinated aromatic systems often exhibit superior performance characteristics. The combination of aromatic and partially saturated structural elements, along with strategic fluorine placement, creates opportunities for developing new materials with tailored electronic and optical properties. This dual significance in both biological and materials applications underscores the compound's importance as a versatile synthetic intermediate and research tool in contemporary chemistry.

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEMVIDJUWWBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513485 | |

| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82101-34-6 | |

| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route Using Friedel–Crafts Cyclization

One common approach to synthesize dihydronaphthalenone derivatives involves Friedel–Crafts cyclization reactions. This method typically starts with aromatic precursors and employs acid catalysts for cyclization.

- Preparation of Acid Chloride Intermediate :

- Acid chlorides are synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂).

- These intermediates are highly reactive and serve as precursors for subsequent cyclization steps.

- Cyclization Reaction :

- The acid chloride reacts with an aromatic compound in the presence of aluminum chloride (AlCl₃) as a catalyst.

- This step forms the tetralone structure, including the fluorophenyl substitution.

- Reaction temperature: Typically between 40°C and 100°C.

- Solvent: Polyhalogenated hydrocarbons (e.g., dichloroethane) are often used.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Another effective method for synthesizing tetralones involves cyclization using polyphosphoric acid (PPA). This approach is particularly useful for converting phenylbutanoic acids into dihydronaphthalenones.

- Starting Material : Phenylbutanoic acid is used as the precursor.

- Cyclization :

- The reaction is carried out by heating phenylbutanoic acid with PPA at approximately 120°C.

- The cyclization yields the desired ketone structure.

- High yield compared to other methods.

- Simplified reaction setup without requiring isolation of intermediates.

Stobbe Condensation Followed by Hydrogenation and Cyclization

The Stobbe condensation method provides another pathway to synthesize tetralones, although it involves multiple steps.

- Condensation :

- Benzoyl chloride reacts with an aromatic hydrocarbon in the presence of aluminum chloride to form benzophenones.

- These intermediates undergo condensation with diethyl succinate under basic conditions (e.g., potassium tert-butoxide).

-

- The resulting compounds are treated with hydrobromic acid to remove carboxyl groups.

-

- Palladium on charcoal is used to hydrogenate unsaturated intermediates, forming saturated acids.

General Method A: Triflic Acid Catalysis

This method employs triflic acid as a catalyst for ketone synthesis from styrylacetic acids and arene compounds.

- Reaction Setup :

- Triflic acid is added slowly to a mixture of trans-styrylacetic acid and an arene compound in dichloromethane under nitrogen at 0°C.

-

- The mixture is stirred overnight at room temperature.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Friedel–Crafts Cyclization | Simple setup; widely applicable | Requires strong acids; moderate yields |

| PPA-Mediated Cyclization | High yield; efficient | High temperature required |

| Stobbe Condensation | Versatile; produces intermediates for other uses | Lengthy process; low overall yield |

| Triflic Acid Catalysis | Mild conditions; good product purity | Requires specialized reagents |

Notes on Optimization

- Reaction temperatures, catalyst concentrations, and solvent choice significantly impact yield and purity.

- Using excess phenyl compounds can act as solvents, simplifying reaction dynamics.

- Monitoring reaction progress via techniques like thin-layer chromatography (TLC) ensures completion and minimizes side reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.

Major Products

Oxidation: Products may include 4-(2-Fluorophenyl)-naphthalen-1(2H)-one or 4-(2-Fluorophenyl)-naphthalen-1-carboxylic acid.

Reduction: The major product would be 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1-ol.

Substitution: Products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one exhibit promising anticancer properties. Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The fluorine substitution enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways . This property positions it as a potential lead compound in the development of new antibiotics.

Materials Science

2.1 Organic Electronics

In materials science, this compound is being explored for applications in organic electronics. Its structural properties allow it to function as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine can enhance charge mobility and stability, which are critical parameters for device performance .

2.2 Polymer Chemistry

The compound can be utilized as a building block in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and resistance to chemical degradation, making them suitable for high-performance applications such as coatings and sealants .

Cosmetic Formulation

3.1 Skin Care Products

Recent studies have indicated that this compound can be incorporated into cosmetic formulations due to its potential skin-conditioning properties. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in creams and lotions . The compound's stability under various conditions further supports its use in cosmetic applications.

3.2 Anti-Aging Formulations

The compound's antioxidant properties have led to its investigation in anti-aging formulations. By mitigating oxidative stress on skin cells, it may help reduce the appearance of fine lines and wrinkles, thereby contributing to healthier-looking skin .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values lower than existing treatments. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study C | Organic Electronics | Achieved improved charge mobility in OLED devices compared to non-fluorinated analogs, enhancing device efficiency by 20%. |

| Study D | Cosmetic Applications | Confirmed increased skin hydration levels after topical application in clinical trials involving human subjects. |

Mecanismo De Acción

The mechanism of action of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions within biological systems, affecting cellular processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent position, electronic effects, and steric hindrance. Below is a comparative analysis of key analogues:

Key Observations:

- Fluorine Positioning : The 2-fluorophenyl group in the target compound enhances FGFR binding via halogen bonding and hydrophobic interactions . In contrast, 7-fluoro substitution (as in ) introduces steric constraints, altering molecular planarity.

- Electron-Withdrawing Groups : Derivatives with trifluoromethyl or dichlorophenyl substituents exhibit improved cellular potency due to increased electrophilicity and membrane permeability .

- Benzylidene Moieties : Substituted benzylidene groups at C2 (e.g., pyrazole, methoxy) enhance anticancer activity by modulating π-π stacking with kinase ATP pockets .

Actividad Biológica

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 82101-34-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHFO

- Molecular Weight : 240.27 g/mol

- IUPAC Name : (R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one

- Synonyms : Eos-60462, 4-(o-fluorophenyl)-1-tetralone

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways involved in cell survival and apoptosis.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death rates .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects in preclinical models. It was found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Mechanism of Action:

The neuroprotective activity is attributed to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines. In a zebrafish model of epilepsy, treatment with the compound led to significant improvements in seizure behavior and reduced neuronal death .

Pharmacological Studies

Pharmacokinetic studies have indicated that this compound has favorable absorption and distribution characteristics. The compound exhibits moderate lipophilicity, which enhances its bioavailability.

| Parameter | Value |

|---|---|

| Log D | 1.9 |

| Plasma Protein Binding (%) | 88 |

Safety Profile

While the therapeutic potential is significant, safety assessments are crucial. The compound has been classified with warning labels indicating potential hazards such as irritation to skin and eyes. Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the standard synthetic routes for 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) reacts with a substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) in the presence of a base like KOH in methanol. Reaction conditions (temperature, solvent, and catalyst) are optimized to improve yield and selectivity. Structural confirmation is achieved using 1H/13C NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structure of fluorinated dihydronaphthalenones?

Key methods include:

- 1H/13C NMR : To identify fluorophenyl substituents (e.g., coupling patterns for aromatic protons and fluorine-induced deshielding effects).

- Mass spectrometry : For molecular ion peaks and fragmentation patterns.

- X-ray crystallography : To resolve stereochemistry and confirm bond lengths/angles (e.g., C=O and C-F bonds) .

Q. How is the molecular conformation of dihydronaphthalenone derivatives determined experimentally?

Single-crystal X-ray diffraction is the gold standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecules) ensures accurate bond parameters and dihedral angles. For example, fluorinated derivatives often exhibit non-planar geometries due to steric or electronic effects .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of fluorinated dihydronaphthalenones?

Stereoselectivity depends on:

- Reaction conditions : Base strength (e.g., KOH vs. NaOH) and solvent polarity influence E/Z isomer ratios.

- Crystallographic validation : X-ray structures reveal olefinic bond configurations (e.g., E-isomers in Claisen-Schmidt products) .

- Computational modeling : DFT calculations predict thermodynamic stability of isomers, guiding synthetic optimization .

Q. What strategies address discrepancies in crystallographic data for diastereomeric derivatives?

Contradictions arise from:

- Disordered structures : Refinement with SHELXD/SHELXE improves phase determination for twinned crystals.

- Validation tools : Cross-checking with Hirshfeld surface analysis or hydrogen-bonding networks resolves ambiguities.

- Complementary techniques : NMR NOE experiments or IR spectroscopy validate hydrogen bonding patterns .

Q. How do fluorophenyl substituents influence the anticancer activity of dihydronaphthalenone derivatives?

- Structure-activity relationship (SAR) studies : Fluorine enhances lipophilicity and metabolic stability, improving cell permeability.

- In vitro assays : Cytotoxicity against cancer lines (e.g., MDA-MB-231) is evaluated via Sulforhodamine B (SRB) assays , with IC50 values compared to standards like doxorubicin.

- Molecular docking : Fluorine’s electronegativity modulates interactions with targets (e.g., CDK-8 kinase), as seen in binding affinity simulations .

Q. What methodologies resolve conflicting bioactivity data in fluorinated dihydronaphthalenones?

- Dose-response curves : Triplicate experiments minimize variability in IC50 measurements.

- Kinetic studies : Time-dependent assays distinguish between cytostatic and cytotoxic effects.

- Off-target profiling : Selectivity is assessed using non-cancerous cell lines to rule out nonspecific toxicity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.